BenchChemオンラインストアへようこそ!

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide

Medicinal chemistry Scaffold diversification Structure–activity relationships

2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide (PubChem CID is a synthetic small-molecule sulfonamide–acetamide hybrid built on a 2-substituted piperidine scaffold. With a molecular formula of C₁₈H₂₁N₃O₃S and a molecular weight of 359.4 g/mol, it belongs to a broader class of phenylsulfonyl-piperidine acetamides that have been explored as matriptase inhibitors in patent literature and as EGFR signaling modulators in published medicinal chemistry campaigns.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 1021089-96-2
Cat. No. B2838884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide
CAS1021089-96-2
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O3S/c22-18(20-15-7-6-11-19-14-15)13-16-8-4-5-12-21(16)25(23,24)17-9-2-1-3-10-17/h1-3,6-7,9-11,14,16H,4-5,8,12-13H2,(H,20,22)
InChIKeyOCQIXWRGGMZKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide (CAS 1021089-96-2): Structural Identity and Compound-Class Context for Procurement Decisions


2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide (PubChem CID 44015473) is a synthetic small-molecule sulfonamide–acetamide hybrid built on a 2-substituted piperidine scaffold [1]. With a molecular formula of C₁₈H₂₁N₃O₃S and a molecular weight of 359.4 g/mol, it belongs to a broader class of phenylsulfonyl-piperidine acetamides that have been explored as matriptase inhibitors in patent literature [2] and as EGFR signaling modulators in published medicinal chemistry campaigns [3]. The compound bears a single undefined stereocenter at the piperidine 2-position and carries a pyridin-3-yl amide terminus — a feature that distinguishes it from the more common 4-substituted piperidine sulfonamide chemotype prevalent in 5-HT₂A and factor Xa programs.

Why In-Class Phenylsulfonyl-Piperidine Acetamides Cannot Be Interchanged with 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide


The phenylsulfonyl-piperidine acetamide class encompasses at least two architecturally distinct sub-series — those bearing the acetamide linker at the piperidine 2-position (as in CAS 1021089-96-2) and those substituted at the 4-position (exemplified by the EGFR inhibitor NDS-41119). These regioisomers are not functionally interchangeable: the 2-substituted scaffold introduces a chiral center proximal to the sulfonamide, altering the spatial trajectory of the acetamide side chain relative to the phenylsulfonyl group [1]. Furthermore, N-aryl variation within the 2-substituted series — from N-(pyridin-3-yl) (target) to N-phenyl, N-(p-tolyl), N-(m-tolyl), N-benzyl, or N-(thiazol-2-yl) — modulates hydrogen-bonding capacity, lipophilicity, and target engagement potential . PubChem bioassay records confirm that CAS 1021089-96-2 is inactive in at least three distinct screening platforms (RMI-FANCM interaction, SSB-PriA AlphaScreen, and M. tuberculosis PstP phosphatase) at concentrations up to 33 μM [1], establishing a defined negative-selectivity fingerprint that may be exploited in counter-screening panels. No assumption of functional equivalence to any other phenylsulfonyl-piperidine acetamide is warranted without explicit comparative data.

Quantitative Differentiation Evidence for 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide (CAS 1021089-96-2) Relative to Closest Analogs


Scaffold Regiochemistry: Piperidin-2-yl vs. Piperidin-4-yl Substitution as a Key Structural Differentiator

CAS 1021089-96-2 incorporates a piperidin-2-yl linkage between the phenylsulfonyl group and the acetamide side chain, creating an undefined stereocenter at the 2-position. In contrast, the closely related EGFR-active compound NDS-41119 (N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide) positions the acetamide at the piperidine 4-position and is achiral at the point of attachment [1]. The 2-substitution pattern in the target compound constrains the acetamide vector to a distinct spatial orientation versus the 4-substituted analog, a difference that has been shown in this compound class to affect both target engagement and selectivity profiles [2]. The 2-position substitution is substantially less explored in the medicinal chemistry literature than the 4-position chemotype, which has been optimized for 5-HT₂A antagonism, factor Xa inhibition, and EGFR blockade [2][3].

Medicinal chemistry Scaffold diversification Structure–activity relationships

N-Aryl Terminus Differentiation: Pyridin-3-yl vs. Carbocyclic Aryl Amides in 2-(1-(Phenylsulfonyl)piperidin-2-yl)acetamides

Within the 2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide sub-series, the N-aryl terminus varies across at least seven reported analogs. CAS 1021089-96-2 bears an N-(pyridin-3-yl) group, which introduces a hydrogen-bond-accepting pyridine nitrogen (position 3) absent in the N-phenyl analog, N-(p-tolyl) analog (CAS 1021117-73-6), and N-(m-tolyl) analog (CAS 1021040-40-3) . The pyridine nitrogen contributes to a higher computed topological polar surface area (TPSA = 87.8 Ų) and a lower computed XLogP3 (1.7) compared to the toluidine-substituted analogs (estimated XLogP3 of ~2.5–3.0 based on added methyl groups) [1]. The pyridin-3-yl group also provides a distinct hydrogen-bond acceptor vector at the meta position of the aromatic ring, which is geometrically unavailable in the phenyl or benzyl analogs .

Ligand design Hydrogen-bonding capacity Solubility engineering

Defined Negative-Selectivity Fingerprint: Inactivity Across Three Orthogonal HTS Platforms

PubChem BioAssay records document that CAS 1021089-96-2 (SID 312579362 / SID 513228209) was tested and found inactive in three distinct primary screening assays: (i) the RMI-FANCM (MM2) protein–protein interaction fluorescence polarization assay at 33 μM (AID 1159607; PMID 26962873), (ii) the SSB-PriA antibiotic-resistance target AlphaScreen against both CDO16358 and CDO16711 protein targets (AID 1272365), and (iii) the M. tuberculosis phosphatase PstP biochemical HTS at 33 μM (AID 2060911) [1][2][3]. This triple-negative profile contrasts with the confirmed EGFR inhibitory activity (IC₅₀ = 6.16 μM) of the piperidin-4-yl analog NDS-41119 [4]. While inactivity in these specific assays does not preclude activity at other targets, it establishes a verifiable selectivity baseline that is unavailable for most of the N-phenyl, N-tolyl, or N-benzyl analogs in the 2-substituted series.

Counter-screening Selectivity profiling High-throughput screening

Computed ADME-Relevant Properties: Comparison with Closest Structural Analogs for Prioritizing Procurement

The computed physicochemical profile of CAS 1021089-96-2 (MW = 359.4 g/mol; XLogP3 = 1.7; TPSA = 87.8 Ų; HBD = 1; HBA = 5; rotatable bonds = 5) [1] places it within lead-like chemical space by most commonly applied filters (e.g., MW < 400, logP < 3, TPSA < 140 Ų). Compared to the N-(p-tolyl) analog (CAS 1021117-73-6; MW = 372.5 g/mol) , the target compound is 13.1 g/mol lighter and approximately 0.8–1.3 log units less lipophilic, attributable to the pyridine nitrogen replacing a phenyl C–H. The N-benzyl analog (CAS 1021117-69-0; MW = 372.5 g/mol) has a more flexible methylene linker, increasing the rotatable bond count to 6 (vs. 5 in the target). These computed differences, while modest in absolute magnitude, are consistent with established medicinal chemistry knowledge that even small reductions in logP can yield measurable improvements in aqueous solubility and reduced plasma protein binding.

Drug-likeness Physicochemical profiling Lead selection

Patent Landscape Positioning: Structural Overlap with Matriptase Inhibitor Intellectual Property

CAS 1021089-96-2 falls within the generic Markush structure of US Patent 8,569,313 B2, which claims meta-substituted phenyl sulfonyl amides of secondary amino acid amides as matriptase inhibitors for oncology applications [1]. However, the patent's exemplified compounds and biological data focus primarily on derivatives bearing a meta-substituted phenylsulfonyl group rather than the unsubstituted phenylsulfonyl motif found in the target compound. This structural distinction is significant: the patent teaches that meta-substitution on the phenylsulfonyl ring (e.g., with trifluoromethyl, halogen, or methoxy groups) is a key determinant of matriptase inhibitory potency [1]. The target compound, lacking such meta-substitution, may exhibit reduced matriptase affinity relative to the patent's lead compounds, yet it simultaneously occupies an area of chemical space with potentially lower IP encumbrance for targets beyond matriptase.

Intellectual property Patent analysis Matriptase inhibition

Optimal Research and Procurement Application Scenarios for 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide (CAS 1021089-96-2)


Scaffold-Hopping Starting Point for Kinase or Protease Inhibitor Programs Targeting Non-EGFR, Non-Matriptase Nodes

The compound's defined inactivity against EGFR (in contrast to the piperidin-4-yl analog NDS-41119) [1] and its structural divergence from optimized matriptase inhibitors lacking meta-substitution on the phenylsulfonyl ring [2] position it as a scaffold-hopping starting point for programs seeking to avoid the dominant piperidin-4-yl chemotype. Research teams can leverage the piperidin-2-yl scaffold with N-(pyridin-3-yl) terminus as a structurally novel entry point for kinase or serine protease inhibitor design, with the PubChem screening data providing immediate counter-screening guidance [3].

Negative Control Compound for RMI-FANCM, SSB-PriA, and Mycobacterial PstP Assay Panels

The compound's documented inactivity at 33 μM in three orthogonal HTS platforms — RMI-FANCM protein–protein interaction (AID 1159607), SSB-PriA antibiotic-resistance AlphaScreen (AID 1272365), and M. tuberculosis PstP phosphatase (AID 2060911) [3] — makes it suitable as a structurally matched negative control. Given its physicochemical similarity to active phenylsulfonyl-piperidine chemotypes (MW 359.4, XLogP3 1.7), it can serve as a false-positive control to rule out assay interference from sulfonamide-containing compounds in these specific target panels.

Focused Library Synthesis Around the Pyridin-3-yl Amide Vector for Solubility-Optimized Lead Discovery

With a computed TPSA of 87.8 Ų and XLogP3 of 1.7 — values more favorable than those of the N-(p-tolyl) and N-benzyl analogs [4] — CAS 1021089-96-2 provides a superior starting scaffold for parallel library synthesis aimed at balancing potency with aqueous solubility. The pyridin-3-yl nitrogen offers an additional hydrogen-bond acceptor vector for target engagement while maintaining lead-like physicochemical properties, making it suitable for fragment-growth or diversity-oriented synthesis campaigns targeting soluble protein targets such as kinases, bromodomains, or protein–protein interaction interfaces.

Chiral Resolution Studies Leveraging the Undefined Piperidine 2-Stereocenter

The compound possesses a single undefined stereocenter at the piperidine 2-position [4]. Unlike the achiral piperidin-4-yl analogs [1], this stereochemical feature enables enantiomer separation studies. Procurement of racemic CAS 1021089-96-2 followed by chiral chromatographic resolution could yield enantiopure material for differential pharmacological evaluation — a research strategy unavailable to users of the more common 4-substituted sulfonamide-piperidine series.

Quote Request

Request a Quote for 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.